molecular formula C9H8N2O3S B3182843 Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 233767-85-6

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B3182843
CAS No.: 233767-85-6
M. Wt: 224.24
InChI Key: NXFNPNKDMUFVAI-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of ethyl cyanoacetate with thioglycolic acid in the presence of a base such as triethylamine. The reaction typically takes place in an ethanol solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the production of high-quality material suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, with reagents such as Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: this compound sulfonic acid.

  • Reduction: Ethyl 5-amino-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme mechanisms and inhibition.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate is structurally similar to other pyridine derivatives such as Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3-carboxylate

Comparison with Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

  • Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3-carboxylate

Properties

IUPAC Name

ethyl 5-cyano-2-hydroxy-6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9(13)6-3-5(4-10)8(15)11-7(6)12/h3H,2H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFNPNKDMUFVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
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Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
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Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
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Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
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Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
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Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate

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